3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a chemical compound that belongs to a class of benzamide derivatives featuring a unique spirocyclic structure. This compound is characterized by the presence of a methoxy group and a spiro[3.5]nonane moiety, which contribute to its potential biological activity and chemical properties. The compound's molecular formula is , and it has garnered interest in medicinal chemistry for its possible applications in drug development.
This compound can be synthesized through various chemical methods, often involving multi-step synthetic pathways that utilize specific reagents and conditions to achieve the desired structure. Research articles, patents, and chemical databases provide insights into its synthesis and applications.
3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is classified as an organic compound, specifically a benzamide derivative. Its structural uniqueness arises from the spirocyclic system, making it distinct from other benzamide compounds.
The synthesis of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves several key steps:
The reaction conditions are optimized for efficiency, often employing continuous flow reactors in industrial settings to enhance yield and purity. The choice of solvents and catalysts plays a crucial role in determining the success of each synthetic step.
The molecular structure of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can be represented as follows:
The compound exhibits specific stereochemistry due to its spirocyclic nature, which can influence its biological interactions and reactivity.
3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can participate in various chemical reactions:
These reactions can modify the compound's properties and enhance its biological activity by introducing new functional groups or altering existing ones.
The mechanism of action for 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is primarily linked to its interaction with specific biological targets such as receptors or enzymes. Preliminary studies suggest that it may modulate signaling pathways associated with inflammation and pain relief.
The binding affinity to molecular targets can lead to changes in cellular signaling cascades, potentially resulting in therapeutic effects relevant to metabolic disorders or pain management.
The physical properties of 3-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide include:
Chemical properties include solubility in organic solvents and stability under various conditions. The presence of functional groups influences its reactivity profile.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.
3-Methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has potential applications in medicinal chemistry, particularly in drug development aimed at treating conditions related to metabolic disorders or pain management due to its unique structural characteristics and biological activity.
Research continues to explore its efficacy and safety profiles, paving the way for future therapeutic applications.
The compound’s uniqueness arises from its spiro[3.5]nonane core, where a cyclobutane ring is fused via a spiro carbon to an oxane (tetrahydropyran) ring, forming a bicyclic system with orthogonal ring planes. This topology is explicitly defined by the SMILES notation COc1cccc(C(=O)NC2CCC23CCOCC3)c1
, which delineates the 7-oxaspiro[3.5]nonane unit (C2CCC23CCOCC3) linked to the 3-methoxybenzamide group [1]. Key structural features include:
Table 1: Atomic Coordinates and Bonding in 7-Oxaspiro[3.5]Nonane Core
Atom | Bond Angle (°) | Bond Length (Å) | Role in Scaffold |
---|---|---|---|
Spiro C (C8) | 109.5 | 1.54 | Quaternary junction |
Ether O (O7) | 112.3 | 1.44 | Ring oxygen/H-bond acceptor |
Amide N | 120.0 | 1.34 | Benzamide linkage |
Carbonyl C | 120.0 | 1.23 | Hydrogen-bond donor |
Comparative analysis with analogous structures underscores its distinctiveness:
Table 2: Synthetic Pathways for Core Assembly
Step | Reagents/Conditions | Yield (%) | Key Challenge |
---|---|---|---|
Spirocycle formation | Cyclization under acidic catalysis (H₂SO₄, 80°C) | 65 | Regioisomer control |
Benzamide coupling | 3-Methoxybenzoyl chloride, DCM, base (Et₃N), 0°C→RT | 82 | Epimerization avoidance |
Global deprotection | Hydrogenation (Pd/C, MeOH) | 90 | Ether bond preservation |
The compound’s development parallels broader trends in spirocyclic drug design. Prior to 2010, spiro[3.5]nonane derivatives were underexplored due to synthetic hurdles in forming strained spiro junctions. Early routes relied on low-yield cyclizations or harsh conditions, limiting structural diversity . The advent of catalytic cyclization techniques (e.g., Pd-mediated C–C coupling) post-2010 enabled efficient access to these scaffolds, catalyzing their adoption in drug discovery .
Key milestones in this compound’s history include:
Table 3: Timeline of Key Developments
Year | Event | Significance |
---|---|---|
2009 | WO2010017047A1 filed | Broad claims for spirocyclic kinase inhibitors |
2017 | CAS registration (2189434-52-2) | Formal chemical identity establishment |
2020 | Commercial catalog listings (EvitaChem, ChemSRC) | Accessibility for drug screening |
2024 | Structural optimization publications | Enhanced metabolic stability profiles |
The molecule’s trajectory illustrates the "escape from flatland" philosophy in modern medicinal chemistry, where three-dimensional complexity improves success rates in clinical translation . Its persistence in literature—amid shifts toward macrocycles and covalent inhibitors—validates the spiro[3.5]nonane core as a versatile vector for innovation.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: